molecular formula C5H9IS B1611898 4-Iodotetrahydrothiopyran CAS No. 281204-90-8

4-Iodotetrahydrothiopyran

Cat. No.: B1611898
CAS No.: 281204-90-8
M. Wt: 228.1 g/mol
InChI Key: JVBIONNYIWEILC-UHFFFAOYSA-N
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Description

4-Iodotetrahydrothiopyran is an organosulfur compound with the molecular formula C5H9IS. It is a derivative of tetrahydrothiopyran, where an iodine atom is substituted at the fourth position of the thiopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodotetrahydrothiopyran can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of tetrahydrothiopyran with iodine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Iodotetrahydrothiopyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Iodotetrahydrothiopyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodotetrahydrothiopyran largely depends on its chemical reactivity. The iodine atom can participate in electrophilic substitution reactions, while the sulfur atom can undergo oxidation or nucleophilic attack. These reactions enable the compound to interact with various molecular targets, including enzymes and receptors, thereby influencing biological pathways .

Comparison with Similar Compounds

Uniqueness: 4-Iodotetrahydrothiopyran is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make this compound more reactive in certain substitution and oxidation reactions, offering unique pathways for chemical transformations .

Properties

IUPAC Name

4-iodothiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IS/c6-5-1-3-7-4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBIONNYIWEILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594663
Record name 4-Iodothiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281204-90-8
Record name Tetrahydro-4-iodo-2H-thiopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=281204-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodothiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodothiane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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